molecular formula C10H16O B13342968 2-Ethyl-1-ethynylcyclohexan-1-ol

2-Ethyl-1-ethynylcyclohexan-1-ol

Cat. No.: B13342968
M. Wt: 152.23 g/mol
InChI Key: BTJTUCKAYOTSBG-UHFFFAOYSA-N
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Description

2-Ethyl-1-ethynylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring both an ethyl and an ethynyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1-ethynylcyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:

    Preparation of Sodium Acetylide: Sodium metal is dissolved in liquid ammonia to form sodium amide, which then reacts with acetylene to produce sodium acetylide.

    Reaction with Cyclohexanone: The sodium acetylide is then reacted with cyclohexanone to form the desired product.

    Acidic Work-up: The reaction mixture is treated with an acid to neutralize the sodium acetylide and isolate the product.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-ethynylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, forming 2-ethylcyclohexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces 2-ethylcyclohexanol.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-Ethyl-1-ethynylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-ethynylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various addition and substitution reactions. Its ethynyl group allows it to form stable complexes with transition metals, which can be used in catalysis and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-Ethynylcyclohexanol: Similar structure but lacks the ethyl group.

    2-Methyl-2-butanol: Another alkynyl alcohol with different substituents.

    2-Methyl-2-pentanol: Similar in structure but with a different carbon chain length.

Uniqueness

2-Ethyl-1-ethynylcyclohexan-1-ol is unique due to the presence of both an ethyl and an ethynyl group on the cyclohexane ring.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-ethyl-1-ethynylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h2,9,11H,3,5-8H2,1H3

InChI Key

BTJTUCKAYOTSBG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C#C)O

Origin of Product

United States

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